molecular formula C9H11ClO3S B12075016 5-Chloro-4-isobutoxythiophene-2-carboxylic acid

5-Chloro-4-isobutoxythiophene-2-carboxylic acid

Katalognummer: B12075016
Molekulargewicht: 234.70 g/mol
InChI-Schlüssel: LEYHUIWCAWQCIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-isobutoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H11ClO3S. It belongs to the class of aromatic acids and contains a chlorine atom, a thiophene ring, and a carboxylic acid group. The compound’s systematic name reflects its structure: 5-chloro substitution on the thiophene ring, an isobutoxy group, and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes: The synthetic preparation of 5-Chloro-4-isobutoxythiophene-2-carboxylic acid involves several steps. One common approach is the following:

    Thiophene Ring Chlorination: Thiophene undergoes chlorination at the 5-position using chlorine gas or a chlorinating agent.

    Isobutoxylation: The chlorinated thiophene reacts with isobutanol (2-methylpropyl alcohol) to introduce the isobutoxy group.

    Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide (CO) and a suitable base (e.g., sodium hydroxide).

Industrial Production: Industrial-scale production methods typically involve optimized conditions for each step, ensuring high yields and purity.

Analyse Chemischer Reaktionen

5-Chloro-4-isobutoxythiophene-2-carboxylic acid can participate in various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.

    Common Reagents and Conditions: Reagents like sodium hydroxide, thionyl chloride, and Grignard reagents are commonly used.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-isobutoxythiophene-2-carboxylic acid finds applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity.

    Medicine: May have applications in drug discovery or as a pharmacophore.

    Industry: Used in the development of specialty chemicals.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

While 5-Chloro-4-isobutoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other chlorinated thiophene derivatives. These may have distinct properties or applications.

Eigenschaften

Molekularformel

C9H11ClO3S

Molekulargewicht

234.70 g/mol

IUPAC-Name

5-chloro-4-(2-methylpropoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H11ClO3S/c1-5(2)4-13-6-3-7(9(11)12)14-8(6)10/h3,5H,4H2,1-2H3,(H,11,12)

InChI-Schlüssel

LEYHUIWCAWQCIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(SC(=C1)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.